molecular formula C21H26N2O7 B12183505 N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine

Cat. No.: B12183505
M. Wt: 418.4 g/mol
InChI Key: LAHDARPHRNSSKO-UHFFFAOYSA-N
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Description

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (molecular formula: C₂₁H₂₆N₂O₇; average mass: 418.446 g/mol) is a coumarin-derived compound with a glycylglycine dipeptide moiety attached via a propanoyl linker . The coumarin core features a 4-butyl and 8-methyl substituent, while the stereochemistry at the propanoyl group’s second carbon is defined as R-configuration in its primary form . Its ChemSpider ID is 1387106, and it contains one stereocenter, making enantiomeric studies relevant .

Properties

Molecular Formula

C21H26N2O7

Molecular Weight

418.4 g/mol

IUPAC Name

2-[[2-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H26N2O7/c1-4-5-6-14-9-19(27)30-20-12(2)16(8-7-15(14)20)29-13(3)21(28)23-10-17(24)22-11-18(25)26/h7-9,13H,4-6,10-11H2,1-3H3,(H,22,24)(H,23,28)(H,25,26)

InChI Key

LAHDARPHRNSSKO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that derivatives of chromene compounds can scavenge free radicals effectively, suggesting potential therapeutic roles in oxidative stress-related conditions .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Chromene derivatives have been documented to inhibit pro-inflammatory cytokines, which play a pivotal role in chronic inflammatory diseases. In vitro studies have shown that such compounds can reduce the expression of inflammatory markers in human cell lines .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Research involving similar chromene derivatives has indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes associated with metabolic pathways. For instance, its structural components may interact with enzymes involved in lipid metabolism, providing insights into its role in managing metabolic disorders .

Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its amphiphilic nature, which enhances solubility and bioavailability of hydrophobic drugs. Research has explored its application in formulating nanoparticles for targeted drug delivery .

Safety Assessments

With increasing regulatory scrutiny on cosmetic ingredients, this compound has been evaluated for its safety profile using innovative non-animal testing methods. The TOXIN knowledge graph has been instrumental in assessing the compound’s toxicity through historical data integration and predictive modeling .

Hepatotoxicity Evaluation

A case study highlighted the use of N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yloxy]propanoyl}glycylglycine in evaluating liver toxicity parameters. The study utilized human-based methodologies to assess liver function disturbances, demonstrating the compound's relevance in toxicological assessments .

Table 1: Summary of Pharmacological Activities

Activity TypeObservationsReferences
AntioxidantEffective free radical scavenging
Anti-inflammatoryReduced pro-inflammatory cytokines
AnticancerInduced apoptosis in cancer cells

Table 2: Toxicological Insights

Study FocusFindingsReferences
Safety AssessmentsNon-animal testing methods applied
HepatotoxicityEvaluated liver toxicity parameters

Mechanism of Action

The mechanism of action of N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, it may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Stereoisomeric Variants

The (2S)-stereoisomer (ChemSpider ID: N/A) shares the same molecular formula but differs in the configuration of the propanoyl group’s stereocenter . Stereochemical variations can influence pharmacokinetics, such as binding affinity to biological targets or metabolic stability.

Ethyl-Substituted Analog

A closely related compound, N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (C₁₈H₂₀N₂O₇; average mass: 376.365 g/mol; ChemSpider ID: 2565522), replaces the 4-butyl group with an ethyl substituent . Key differences include:

  • Molecular Weight : The lower mass (376 vs. 418 g/mol) may improve bioavailability.

Precursor Compound: Propanoic Acid Derivative

This absence likely reduces:

  • Hydrogen-Bonding Capacity : Critical for interactions with enzymes or receptors.

Structural Comparison Table

Compound Name Molecular Formula Substituents (Coumarin Core) Glycylglycine Moiety ChemSpider ID Key Features
Target Compound (R-configuration) C₂₁H₂₆N₂O₇ 4-butyl, 8-methyl Present 1387106 Stereocenter at propanoyl
(2S)-Stereoisomer C₂₁H₂₆N₂O₇ 4-butyl, 8-methyl Present N/A S-configuration
Ethyl-Substituted Analog C₁₈H₂₀N₂O₇ 4-ethyl, 8-methyl Present 2565522 Shorter alkyl chain
Propanoic Acid Precursor C₁₈H₂₀O₆ 4-butyl, 8-methyl Absent N/A Simpler structure

Hypothesized Property Differences

Lipophilicity and Solubility

  • The glycylglycine moiety introduces polar amide bonds, which may counterbalance the hydrophobic coumarin core, improving solubility relative to the precursor .

Biological Activity

N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C17H22N2O5, with a molecular weight of approximately 334.37 g/mol. The compound features a coumarin backbone with a butyl group and a methyl group, contributing to its unique chemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Coumarin Derivative : The initial step involves synthesizing the 4-butyl-8-methylcoumarin structure.
  • Esterification : The coumarin derivative is then reacted with glycine derivatives under acidic conditions to form the desired compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

The specific mechanisms of action are still under investigation, but preliminary studies suggest that this compound may interact with key enzymes or receptors involved in various biological pathways. For example, it may inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's disease, similar to other coumarin derivatives .

Comparative Analysis with Related Compounds

To better understand its biological activity, N-{2-[ (4-butyl -8-methyl -2 -oxo - 2H -chromen -7 -yloxy] propanoyl}glycine can be compared to other related compounds:

Compound Name Molecular Formula Key Features
4-MethylcoumarinC10H9O3Simple coumarin structure; used in fluorescence applications.
N-(4-Methylcoumarin)glycineC14H13NO5Contains an amide bond; studied for its biological activities.
4-HydroxycoumarinC9H6O3Known anticoagulant properties; differs in hydroxyl substitution.
7-HydroxycoumarinC9H6O3Exhibits fluorescence; used as a marker in biochemical assays.

These compounds share structural similarities but differ significantly in their functional groups and resultant biological activities.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that N-{2-[ (4-butyl -8-methyl -2 -oxo - 2H -chromen -7 -yloxy] propanoyl}glycine exhibits significant inhibition of AChE, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Antimicrobial Activity : Some derivatives of coumarins have shown antimicrobial properties, indicating that N-{2-[ (4-butyl -8-methyl -2 -oxo - 2H -chromen -7 -yloxy] propanoyl}glycine may also possess similar activities against various bacterial strains .
  • Antioxidant Properties : Research has indicated that coumarin derivatives can exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases .

Q & A

Q. What are the optimal synthetic routes for N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine, considering its coumarin and peptide moieties?

  • Methodological Answer : The synthesis involves two critical steps: (1) constructing the coumarin-ether-propanoyl backbone and (2) coupling the glycylglycine peptide. For the coumarin-ether linkage, a base-catalyzed nucleophilic substitution (e.g., K₂CO₃ in DMF) between 7-hydroxy-4-butyl-8-methylcoumarin and 2-bromopropanoic acid derivatives can be employed, as demonstrated in analogous etherification reactions . For the propanoyl-glycylglycine coupling, use carbodiimide reagents (e.g., EDC·HCl) with DMAP as a catalyst to activate the carboxylic acid, ensuring high yields (≥90%) and minimal racemization . Purification via column chromatography (hexane:ethyl acetate gradients) is recommended to isolate intermediates .

Q. How can spectroscopic data (e.g., 1^11H NMR, 13^1313C NMR) be interpreted to confirm the structural integrity of the compound?

  • Methodological Answer : Key spectral markers include:
  • A singlet at δ ~6.3 ppm (1^1H NMR) for the coumarin C3 proton.
  • A downfield shift for the ester carbonyl (13^13C NMR: ~170 ppm) and the 2-oxo group (~160 ppm) .
  • Glycylglycine’s amide protons (δ ~7.8–8.2 ppm) and α-protons (δ ~3.8–4.2 ppm). Validate purity by HRMS (ESI) with <2 ppm error between theoretical and observed m/z values .

Advanced Research Questions

Q. How can conflicting 1^11H NMR data between theoretical predictions and experimental results for the coumarin-propanoyl linkage be resolved?

  • Methodological Answer : Discrepancies often arise from rotational isomerism or solvent effects. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm connectivity. For example, in analogous coumarin-ether derivatives, NOESY experiments revealed restricted rotation around the ether bond, leading to split signals . Computational modeling (DFT-based chemical shift predictions) can further validate assignments .

Q. What experimental design strategies minimize byproducts during the glycylglycine coupling step?

  • Methodological Answer : Byproduct formation (e.g., dipeptide oligomers) is mitigated by:
  • Stoichiometric control : Use a 1.2:1 molar ratio of activated propanoyl intermediate to glycylglycine to limit over-reaction.
  • Temperature modulation : Conduct reactions at 0–4°C to suppress side reactions while maintaining coupling efficiency .
  • Real-time monitoring : Employ TLC (n-hexane:ethyl acetate, 7:3) or inline IR spectroscopy to track reaction progress and quench at optimal conversion (~90%) .

Q. How can stability studies under varying pH conditions inform the compound’s applicability in biological assays?

  • Methodological Answer : Design accelerated degradation studies (pH 1–13, 37°C) to identify hydrolysis-sensitive sites. For example:
  • Acidic conditions (pH 1–3) : Cleavage of the glycylglycine amide bond (monitor via HPLC-MS).
  • Alkaline conditions (pH 10–13) : Degradation of the coumarin 2-oxo group (UV-Vis absorbance loss at λ ~320 nm) . Use phosphate or citrate buffers to simulate physiological conditions and derive shelf-life predictions.

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply the Hill equation to model cooperative binding. For contradictory replicates (e.g., outlier IC₅₀ values), perform Grubbs’ test (α=0.05) to exclude outliers. Validate assay reproducibility via coefficient of variation (CV <15%) across triplicates .

Q. How can factorial design optimize reaction yields while balancing cost and time constraints?

  • Methodological Answer : Implement a 2k^k factorial design to test variables:
  • Factors : Catalyst loading (EDC·HCl: 1–2 eq), temperature (0–25°C), solvent polarity (DMF vs. DCM).
  • Response : Yield (%) and purity (HPLC area%). Analyze interactions using ANOVA; prioritize high-yield, low-impurity conditions. For example, achieved 92% purity in DCM at 0°C with 1.5 eq EDC·HCl .

Safety and Handling

Q. What safety protocols are critical when handling intermediates like 2-(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy propanoic acid?

  • Methodological Answer : Follow OSHA/GHS guidelines:
  • Engineering controls : Use fume hoods (ventilation ≥100 ft/min) to limit exposure to airborne particulates .
  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

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